
(S)-1-(pyridin-2-yl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(pyridin-2-yl)ethane-1,2-diol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of (S)-1-(pyridin-2-yl)ethane-1,2-diol is not fully understood, but it is believed to interact with specific receptors or enzymes in the body. In cancer research, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. In diabetes research, (S)-1-(pyridin-2-yl)ethane-1,2-diol has been shown to activate specific receptors involved in glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
(S)-1-(pyridin-2-yl)ethane-1,2-diol has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. In diabetes research, (S)-1-(pyridin-2-yl)ethane-1,2-diol has been shown to improve glucose tolerance and insulin sensitivity in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-1-(pyridin-2-yl)ethane-1,2-diol has several advantages for lab experiments, including its high purity and stability, and its ability to form complexes with metal ions. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on (S)-1-(pyridin-2-yl)ethane-1,2-diol. These include:
1. Further studies to understand the mechanism of action of this compound and its potential targets in different diseases.
2. Development of more efficient synthesis methods to obtain higher yields and purity of the compound.
3. Investigation of the potential applications of (S)-1-(pyridin-2-yl)ethane-1,2-diol in other fields, such as environmental science and nanotechnology.
4. Development of derivatives of (S)-1-(pyridin-2-yl)ethane-1,2-diol with improved properties and potential applications.
5. Investigation of the potential toxicity and safety of this compound in different organisms and systems.
Métodos De Síntesis
The synthesis of (S)-1-(pyridin-2-yl)ethane-1,2-diol can be achieved using different methods, including the reduction of pyridine-2-carbaldehyde with sodium borohydride, the reaction of pyridine-2-carbaldehyde with (S)-2-amino-1-butanol, and the reaction of pyridine-2-carbaldehyde with (S)-1,2-diaminopropane. These methods have been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
(S)-1-(pyridin-2-yl)ethane-1,2-diol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and neurological disorders. In biochemistry, (S)-1-(pyridin-2-yl)ethane-1,2-diol has been used as a chiral ligand for asymmetric synthesis and as a building block for the synthesis of complex molecules. In material science, this compound has been studied for its potential applications in the development of sensors and catalysts.
Propiedades
IUPAC Name |
(1S)-1-pyridin-2-ylethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-7(10)6-3-1-2-4-8-6/h1-4,7,9-10H,5H2/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRCHBGKENHRKA-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(pyridin-2-yl)ethane-1,2-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



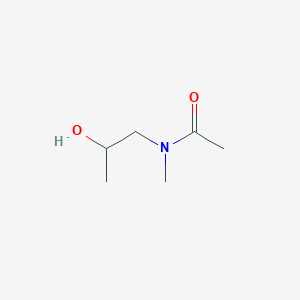

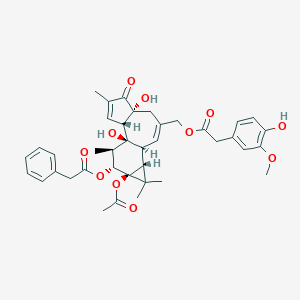
![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)
![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)
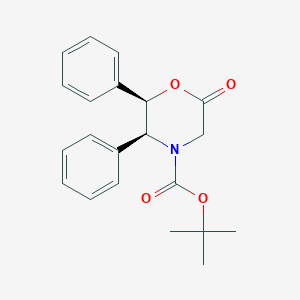
![[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B68667.png)
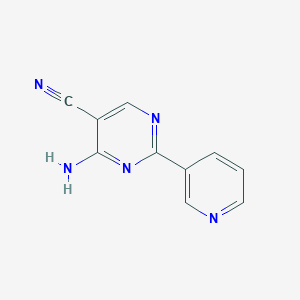

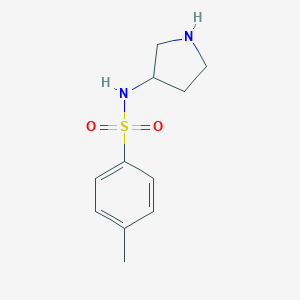
![N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B68680.png)
